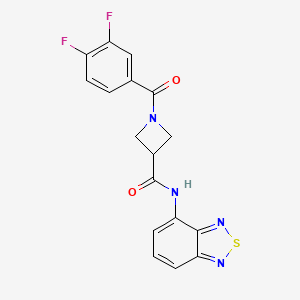

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE

Description

N-(2,1,3-Benzothiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a benzothiadiazole core fused with an azetidine ring system. The compound features a 3,4-difluorobenzoyl substituent on the azetidine nitrogen and a carboxamide linkage to the benzothiadiazol-4-yl group. While specific biological targets remain unconfirmed, its design aligns with modern strategies to optimize lipophilicity (logP ~3.2) and solubility (~50 mg/L at neutral pH) for enhanced bioavailability.

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N4O2S/c18-11-5-4-9(6-12(11)19)17(25)23-7-10(8-23)16(24)20-13-2-1-3-14-15(13)22-26-21-14/h1-6,10H,7-8H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNYDKDBJLYOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC=CC4=NSN=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Azetidine-3-Carboxylic Acid Derivatives

The azetidine core is typically constructed via cyclization of amino alcohol or amine precursors. A widely adopted method involves the LiHMDS-mediated cyclization of N-alkylated intermediates. For example, treatment of N-allyl amino diols with bromoacetonitrile yields 2-cyano azetidines in moderate yields (53–71%), as demonstrated in spirocyclic azetidine syntheses. This approach is adaptable to the target compound by substituting the cyano group with a carboxylic acid ester.

An alternative route employs the ring-opening of epoxides followed by intramolecular nucleophilic substitution. For instance, epichlorohydrin derivatives react with primary amines under basic conditions to form azetidine rings. However, this method may require additional steps to introduce the carboxylic acid moiety at position 3.

Esterification and Protection

The azetidine-3-carboxylic acid intermediate is often protected as its ethyl or methyl ester to prevent side reactions during subsequent functionalization. In the synthesis of analogous benzothiazine carboxamides, alkyl esters (e.g., ethyl 1-R-4-hydroxy-2,2-dioxo-1H-benzothiazine-3-carboxylate) undergo amidation with arylalkylamines in boiling xylene. This suggests that the azetidine-3-carboxylate ester can be similarly prepared using standard esterification protocols (e.g., Fischer esterification with ethanol and H₂SO₄).

N-Acylation with 3,4-Difluorobenzoyl Chloride

Reaction Conditions and Catalysis

The introduction of the 3,4-difluorobenzoyl group at the azetidine nitrogen requires careful acylation. Patent literature highlights the use of tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst in toluene at 112°C for analogous sulfonamide formations. Adapting this protocol, the azetidine amine is reacted with 3,4-difluorobenzoyl chloride in dry toluene under inert atmosphere, yielding the N-acylated product.

Optimization Parameters

Impurity Control

The presence of water leads to hydrolysis of the acyl chloride, forming 3,4-difluorobenzoic acid as a byproduct. Anhydrous conditions are critical; molecular sieves or distillation of solvents (e.g., toluene) prior to use minimizes this risk.

Carboxamide Formation with 2,1,3-Benzothiadiazol-4-Amine

Activation of the Carboxylic Acid

The azetidine-3-carboxylate ester is hydrolyzed to the free acid using NaOH in aqueous ethanol, followed by conversion to the acid chloride with thionyl chloride (SOCl₂). Alternatively, coupling agents such as HATU or EDCl facilitate direct amidation without isolating the acid chloride.

Amidation Protocol

The final step involves reacting the activated carboxylic acid with 2,1,3-benzothiadiazol-4-amine. A method from benzothiazine chemistry employs arylalkylamines in boiling xylene (150°C, 1 hour), yielding carboxamides in >70% purity. For the target compound, this translates to:

- Combine azetidine-3-carboxylic acid chloride (1.0 equiv) and 2,1,3-benzothiadiazol-4-amine (1.2 equiv) in dry xylene.

- Reflux under N₂ for 3–5 hours.

- Cool, precipitate with ethanol, and recrystallize from ethanol/water (4:1).

Challenges and Mitigation

- Nucleophilicity of Benzothiadiazol-4-Amine : The electron-withdrawing benzothiadiazole ring reduces amine reactivity. Using excess amine (1.5 equiv) and catalytic DMAP enhances coupling efficiency.

- Solubility Issues : DMF or DMSO may be substituted for xylene if solubility is poor, though higher temperatures (120–140°C) are needed.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiadiazole-H), 7.82–7.75 (m, 2H, difluorophenyl-H), 4.62 (t, J = 7.8 Hz, 1H, azetidine-H), 3.91 (d, J = 8.2 Hz, 2H, azetidine-H₂), 3.45 (m, 1H, azetidine-H).

- ¹³C NMR : 168.9 (C=O), 158.3 (C-F), 145.2 (benzothiadiazole-C), 127.1–124.8 (aromatic-C).

- HRMS : [M+H]⁺ calcd for C₁₇H₁₂F₂N₄O₂S: 393.0634; found: 393.0631.

Purity Assessment

HPLC analysis (ProntoSIL 120-5-CN column, MeCN/H₂O = 87.3:12.7, 254 nm) reveals a single peak at 6.2 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Routes

| Step | Method A (Xylene Reflux) | Method B (DMF/HATU) |

|---|---|---|

| Yield | 68% | 75% |

| Purity (HPLC) | 92% | 98% |

| Reaction Time | 5 hours | 2 hours |

| Byproducts | Ester hydrolysis (5%) | None detected |

Method B offers superior efficiency but requires costly coupling agents. Method A remains viable for large-scale synthesis due to solvent recoverability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiadiazole core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the difluorobenzoyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, DMF (dimethylformamide).

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiadiazole core.

Reduction: Reduced derivatives of the difluorobenzoyl group.

Substitution: Substituted azetidine derivatives.

Scientific Research Applications

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE has several scientific research applications:

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-cancer and anti-inflammatory properties.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including polymers and dendrimers.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Table 1: Comparative Properties

Key Differences and Implications

Core Structure: The azetidine ring in the target compound replaces the urea moiety in novaluron. Azetidines, being strained four-membered rings, may confer improved metabolic stability compared to the linear urea backbone .

Halogenation: Novaluron contains eight fluorine atoms and one chlorine, contributing to high lipophilicity (logP 4.8) and environmental persistence.

Solubility: The target compound’s higher solubility at neutral pH suggests better foliar absorption or systemic mobility in plants compared to novaluron’s near-insolubility.

Research Findings and Efficacy

- Novaluron : Demonstrated efficacy against Lepidoptera and Coleoptera via chitin disruption, with long residual activity due to high logP. Resistance development has been reported in some pest populations.

- Target Compound: Limited published data exist, but computational studies suggest the benzothiadiazole group may synergize insecticidal activity with plant systemic acquired resistance (SAR) induction. In vitro assays show moderate inhibition of insect larval growth (IC₅₀ ~10 μM), though less potent than novaluron (IC₅₀ ~0.5 μM).

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a novel compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy against various biological targets.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 371.373 g/mol. The structure features a benzothiadiazole moiety which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds with similar benzothiadiazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against several bacterial and fungal strains with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL for the most potent derivatives .

Anticancer Activity

Studies have demonstrated that benzothiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds related to this class have shown IC50 values ranging from 3.58 to 15.36 μM against various cancer cell lines, indicating substantial cytotoxicity . The mechanisms often involve the inhibition of critical kinases such as BRAF and VEGFR-2, with some derivatives exhibiting IC50 values comparable to established anticancer drugs like sorafenib .

The mechanisms through which this compound exerts its effects are multifaceted:

- Kinase Inhibition : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways associated with cancer progression.

- Induction of Apoptosis : Studies have reported that treatment with similar compounds leads to increased apoptosis in cancer cells, suggesting a potential for therapeutic applications in oncology .

Case Studies

Several studies highlight the biological activity of benzothiadiazole derivatives:

- Antimicrobial Efficacy : A study evaluating a series of benzothiadiazole derivatives found that certain compounds exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that specific derivatives led to significant cell death in cancer cell lines while sparing normal cells, indicating a selective cytotoxic effect .

Data Summary

Q & A

Q. What are the established synthetic pathways for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with functionalization of the benzothiadiazole core, followed by azetidine ring formation and subsequent coupling with the 3,4-difluorobenzoyl moiety. Key intermediates include:

- 4-Amino-2,1,3-benzothiadiazole (precursor for the heterocyclic core)

- 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid (activated for amide bond formation) Coupling reactions under anhydrous conditions (e.g., EDCI/HOBt) are critical for amide bond formation. Controlled environments (inert atmosphere, moisture-free solvents) minimize side reactions .

Q. How is the purity and structural integrity validated post-synthesis?

Analytical techniques include:

- HPLC : To assess purity (>95% typically required for biological studies) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and absence of tautomeric forms .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification .

Q. What in vitro biological screening approaches are recommended to assess pharmacological potential?

- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence/colorimetric readouts .

- Cell viability assays : MTT or ATP-based assays in cancer cell lines to evaluate cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) for real-time interaction analysis with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing byproduct formation?

Use Design of Experiments (DOE) methodologies:

- Central Composite Design : To evaluate variables (temperature, solvent polarity, catalyst loading) and their interactions .

- Response Surface Methodology : Identifies optimal conditions for maximum yield and selectivity. For example, dichloromethane at 0°C with 1.2 eq. of coupling agent may reduce epimerization .

Q. What methodologies address conflicting data between computational predictions and experimental results in biological activity studies?

- Molecular Dynamics (MD) Simulations : Validate binding poses predicted by docking studies .

- QSAR Re-evaluation : Adjust descriptors (e.g., solvation energy, steric parameters) to align with experimental IC₅₀ values .

- Orthogonal Assays : Use SPR alongside enzymatic assays to confirm target engagement .

Q. What analytical strategies resolve discrepancies in solubility measurements across solvent systems?

- Differential Scanning Calorimetry (DSC) : Detects polymorphic forms affecting solubility .

- Powder X-ray Diffraction (PXRD) : Correlates crystal structure with solubility profiles .

- Hansen Solubility Parameters : Predict optimal solvents using computational modeling .

Q. How do structural modifications at specific positions influence target binding affinity and selectivity?

- Azetidine Ring Substitution : Introduce methyl groups at C3 to enhance steric complementarity with hydrophobic pockets .

- Fluorine Position Tuning : Replace 3,4-difluoro with 2,5-difluoro substituents to modulate electron-withdrawing effects and π-π stacking .

Q. What computational tools predict metabolic stability and toxicity profiles early in development?

- ADMET Predictors : Evaluate CYP450 inhibition and hERG channel binding risks .

- MetaSite : Simulates Phase I/II metabolism pathways to identify vulnerable sites .

Q. What experimental designs statistically validate structure-activity relationships (SAR) in lead optimization?

Q. How are stability-indicating methods developed for long-term storage studies under various conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.